Ethyl 1,3-dihydroxypropan-2-yl-carbamate
CAS No.:
Cat. No.: VC13848224
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO4 |
|---|---|
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | ethyl N-(1,3-dihydroxypropan-2-yl)carbamate |
| Standard InChI | InChI=1S/C6H13NO4/c1-2-11-6(10)7-5(3-8)4-9/h5,8-9H,2-4H2,1H3,(H,7,10) |
| Standard InChI Key | SDTKRHVKDWELQY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC(CO)CO |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 1,3-dihydroxypropan-2-yl-carbamate is defined by the IUPAC name ethyl N-(1,3-dihydroxypropan-2-yl)carbamate and possesses the canonical SMILES representation CCOC(=O)NC(CO)CO. The molecule features a central secondary amine bonded to a carbamate group (-OC(=O)N-) and two hydroxymethyl (-CH₂OH) substituents, rendering it highly polar and water-soluble. Its stereochemistry allows for hydrogen bonding, as evidenced by the Standard InChIKey SDTKRHVKDWELQY-UHFFFAOYSA-N, which encodes the non-chiral configuration.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃NO₄ |
| Molecular Weight | 163.17 g/mol |
| XLogP3 (Lipophilicity) | -1.2 (predicted) |
| Hydrogen Bond Donors | 3 (2 OH, 1 NH) |
| Hydrogen Bond Acceptors | 5 |
The compound’s solubility in polar solvents like water and ethanol is attributed to its hydroxyl and carbamate groups, while its limited lipid solubility (XLogP3 ≈ -1.2) suggests challenges in crossing biological membranes.
Synthesis and Optimization
The synthesis of ethyl 1,3-dihydroxypropan-2-yl-carbamate follows a nucleophilic acyl substitution mechanism. A representative procedure involves reacting 2-amino-1,3-propanediol (serinol) with ethyl chloroformate in a biphasic THF/water system under basic conditions (Na₂CO₃) .
Reaction Scheme:
Key steps include:
-
Base Activation: Sodium carbonate deprotonates serinol’s amine, enhancing nucleophilicity.
-
Chloroformate Addition: Ethyl chloroformate reacts with the amine to form the carbamate linkage.
-
Workup: Ethyl acetate extraction isolates the product in 70–98% yield, with purity confirmed via NMR .
Notably, optimizing solvent ratios (THF:H₂O = 1:1) and temperature (0–25°C) minimizes side reactions, while extended extraction (8×200 mL ethyl acetate) improves recovery for sterically hindered derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 5.94–5.65 (br, 1H, NH),
-
δ 4.09 (q, J = 7.0 Hz, 2H, OCH₂CH₃),
-
δ 3.94–3.60 (m, 7H, CH₂OH and CH(CH₂OH)₂),
¹³C NMR (100 MHz, CDCl₃):
The downfield C=O signal at δ 157.36 confirms carbamate formation, while hydroxyl protons resonate as broad singlets due to hydrogen bonding.
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 164.09 [M+H]⁺, consistent with the molecular formula C₆H₁₃NO₄.
Applications in Materials Science and Drug Delivery
Polymeric Materials
Ethyl 1,3-dihydroxypropan-2-yl-carbamate serves as a monomer for aliphatic cyclic carbonates, which polymerize into biocompatible polycarbonates for medical devices . Its dual hydroxyl groups enable cross-linking, enhancing mechanical stability in hydrogels.
Prodrug Design
The carbamate moiety acts as a hydrolytically labile prodrug linker. For example, conjugating anticancer agents to the hydroxyl groups via carbamate bonds enables pH-dependent release in tumor microenvironments.
Table 2: Comparative Analysis of Carbamate Analogues
| Compound | Alkyl Group | LogP | Application |
|---|---|---|---|
| Ethyl (1a) | -CH₂CH₃ | -1.2 | Drug delivery |
| Butyl (1b) | -CH₂CH₂CH₂CH₃ | 0.3 | Polymer coatings |
| Octyl (1d) | -C₈H₁₇ | 2.1 | Liposomal formulations |
Increasing alkyl chain length (e.g., octyl vs. ethyl) enhances lipophilicity (LogP), favoring membrane permeability but reducing aqueous solubility .
Future Perspectives
-
Toxicity Profiling: Systematic in vitro studies are needed to assess cytotoxicity and metabolic stability.
-
Stimuli-Responsive Materials: Incorporating photo-labile groups could enable light-triggered drug release.
-
Scale-Up Synthesis: Continuous-flow reactors may improve yield and reproducibility for industrial production.
Ethyl 1,3-dihydroxypropan-2-yl-carbamate exemplifies the intersection of synthetic chemistry and applied materials science. Its modular structure invites innovation in biomedicine and sustainable polymer design, positioning it as a cornerstone compound for interdisciplinary research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume